molecular formula C11H14N4O B14218562 N'-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide CAS No. 831218-28-1

N'-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide

Cat. No.: B14218562
CAS No.: 831218-28-1
M. Wt: 218.26 g/mol
InChI Key: GRVKYXPROUGZTF-UHFFFAOYSA-N
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Description

N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide is a chemical compound with a complex structure that includes an ethyl group, a phenyl group, and a hydrazine carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide typically involves the reaction of ethyl hydrazinecarboximidamide with 2-oxo-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide include other hydrazine derivatives and compounds with similar structural features, such as:

  • 4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide
  • Various indole derivatives

Uniqueness

N’-Ethyl-2-(2-oxo-1-phenylethylidene)hydrazine-1-carboximidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

831218-28-1

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-ethyl-1-[(2-oxo-1-phenylethylidene)amino]guanidine

InChI

InChI=1S/C11H14N4O/c1-2-13-11(12)15-14-10(8-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,12,13,15)

InChI Key

GRVKYXPROUGZTF-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NN=C(C=O)C1=CC=CC=C1

Origin of Product

United States

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